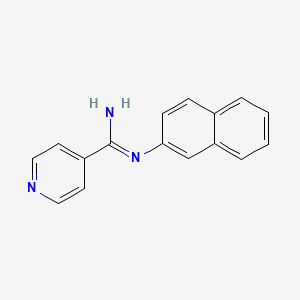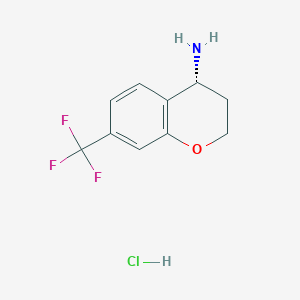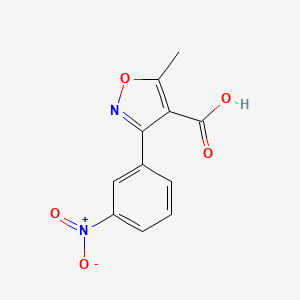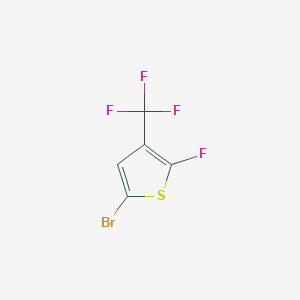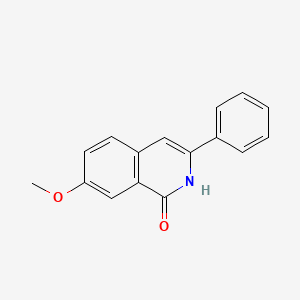
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C14H22ClNO and a molecular weight of 255.78 g/mol . It is also known by other names such as 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: Introduction of a methoxy group at the 5-position of the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form a tetrahydronaphthalene structure.
Amination: Introduction of a propylamine group at the 2-position of the tetrahydronaphthalene ring.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to neurotransmitter function and receptor binding.
Medicine: Potential use in the development of therapeutic agents for neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride
- 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 2-(n-Propylamino)-5-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications .
Propiedades
Fórmula molecular |
C14H22ClNO |
|---|---|
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-6-2-5-12-10-11(4-3-9-15)7-8-13(12)14;/h2,5-6,11H,3-4,7-10,15H2,1H3;1H |
Clave InChI |
BCJZOOOZJZOOGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CCC(C2)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






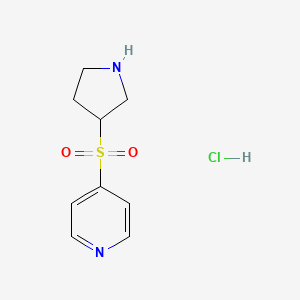
![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
